1,2-Dihydro Loteprednol etabonate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXSPBAHVGOKO-QMVKLYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of 1,2 Dihydro Loteprednol Etabonate
Glucocorticoid Receptor (GR) Binding and Activation Dynamics
The initiation of 1,2-Dihydro Loteprednol (B1675157) Etabonate's anti-inflammatory action is its binding to the cytosolic glucocorticoid receptor. nih.gov This interaction is characterized by high specificity and affinity, leading to conformational changes in the receptor and its subsequent translocation into the nucleus.
1,2-Dihydro Loteprednol Etabonate is engineered from prednisolone (B192156) and demonstrates a high binding affinity for the glucocorticoid receptor. nih.govnih.gov This strong affinity is a key determinant of its potency as a corticosteroid. nih.govnih.gov Animal studies have indicated that loteprednol etabonate's affinity for the GR is 4.3 times greater than that of dexamethasone, a well-known potent corticosteroid. nih.gov The high lipophilicity of the molecule also facilitates its interaction with the cytosolic receptor. nih.govnih.gov This targeted binding to the GR is the foundational step in its mechanism of action, initiating the downstream signaling that leads to its anti-inflammatory effects. patsnap.com
Table 1: Relative Glucocorticoid Receptor Binding Affinity (RBA) of Various Steroids
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Loteprednol etabonate | 63 |
| Betamethasone | 54 |
| Clobetasol | 43 |
| Fluocortolone | 30 |
| Prednisolone | 19 |
| Hydrocortisone | 10 |
| Cortisone (B1669442) | 2 |
| Data sourced from comparative in vitro studies. |
In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (hsp90, hsp70) and other chaperones. nih.govdoaj.orgbio-rad.com This complex maintains the receptor in a folded state, competent for steroid binding. nih.gov Upon binding of a ligand like this compound, the GR undergoes a significant conformational change. nih.govnih.gov This change is crucial for the dissociation of the chaperone proteins from the receptor. doaj.org
Once freed from the chaperone complex, the activated GR-ligand complex rapidly translocates from the cytoplasm into the nucleus. nih.govpatsnap.comuconn.edu This nuclear import is a critical step, allowing the complex to access its genomic targets. nih.govpatsnap.com The translocation process is mediated by the classical nuclear import pathway, involving importin proteins that recognize nuclear localization signals (NLS) on the GR. nih.govuconn.edu The GR-complex then passes through the nuclear pore complex to enter the nucleoplasm, where it can exert its effects on gene expression. nih.gov
Genomic and Non-Genomic Signaling Pathways Modulated by this compound
Once inside the nucleus, the this compound-GR complex modulates cellular activity through both genomic and non-genomic pathways. These pathways work in concert to produce a potent anti-inflammatory response.
The primary mechanism of glucocorticoid action is at the genomic level, where the activated GR complex acts as a ligand-dependent transcription factor. doaj.orgmdpi.com It binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either an increase (transactivation) or decrease (transrepression) in their transcription. nih.govbio-rad.commdpi.com
Upregulation of Anti-inflammatory Proteins: The complex upregulates the expression of various anti-inflammatory proteins. nih.govpatsnap.com A key example is the induction of lipocortins (also known as annexins), which are phospholipase A2 inhibitory proteins. nih.govpatsnap.com Another important upregulated protein is Glucocorticoid-Induced Leucine Zipper (GILZ), which can interfere with pro-inflammatory signaling pathways. nih.govresearchgate.net
Repression of Pro-inflammatory Proteins: A major part of the anti-inflammatory effect comes from the repression of genes that code for pro-inflammatory proteins. nih.govpatsnap.com The activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of inflammatory mediators. nih.govelifesciences.orgresearchgate.net This leads to a dose-dependent reduction in the production and release of numerous pro-inflammatory cytokines and chemokines. patsnap.comarvojournals.org Recent studies have identified loteprednol etabonate as a potent inhibitor of NLRP3 inflammasome activation by significantly reducing the transcription of IL-1β. nih.gov This inhibition occurs through the blockade of both NF-κB and AP-1 signaling pathways. nih.govresearchgate.net
Table 2: Pro-inflammatory Mediators Repressed by Loteprednol Etabonate
| Mediator Type | Specific Examples | Cellular Source (in vitro) |
| Cytokines | IL-1β, IL-6, IL-8, IL-12p40, TNF-α, G-CSF, GM-CSF, IP-10 | Human Corneal Epithelial Cells, Human Conjunctival Fibroblasts, Human Monocytes (THP-1) |
| Chemokines | MCP-1, MIP-1α | Human Corneal Epithelial Cells, Human Conjunctival Fibroblasts, Human Monocytes (THP-1) |
| Enzymes | Cyclooxygenase-2 (COX-2) | Human Conjunctival Fibroblasts |
| Prostaglandins (B1171923) | Prostaglandin E2 (PGE2) | Human Conjunctival Fibroblasts |
| Data from in vitro studies on human ocular and inflammatory cells demonstrating significant, dose-dependent reduction of these mediators. arvojournals.org |
A cornerstone of the anti-inflammatory action of corticosteroids, including this compound, is the inhibition of phospholipase A2 (PLA2). nih.govpatsnap.comnih.gov This is not a direct inhibition of the enzyme but rather an indirect effect mediated at the genomic level. nih.gov The activated GR complex induces the synthesis of lipocortins, which are proteins that inhibit PLA2 activity. nih.govpatsnap.com
Phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. nih.govnih.gov Arachidonic acid serves as the substrate for two major enzymatic pathways:
The cyclooxygenase (COX) pathway, which produces prostaglandins.
The lipoxygenase pathway, which produces leukotrienes.
Both prostaglandins and leukotrienes are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. patsnap.com By blocking the release of their common precursor, arachidonic acid, this compound effectively shuts down the production of these downstream inflammatory mediators, significantly dampening the inflammatory response. nih.govpatsnap.comnih.gov
Cellular and Subcellular Distribution Studies of this compound
The cellular and subcellular distribution of a drug is critical to understanding its mechanism of action and potential effects. For this compound, a metabolite of the corticosteroid Loteprednol Etabonate (LE), direct distribution studies are not extensively available in the public domain. However, insights into its likely distribution can be inferred from the physicochemical properties and the extensive research conducted on its parent compound, Loteprednol Etabonate.
Loteprednol Etabonate is a lipophilic molecule, a characteristic that facilitates its penetration through cell membranes. nih.gov Preclinical studies have shown that it possesses a strong binding affinity for glucocorticoid receptors (GR), which are primarily located in the cytoplasm. wikipedia.org Upon administration, particularly in ocular tissues, Loteprednol Etabonate is designed to be active locally. nih.gov It is here that it is rapidly metabolized into its inactive metabolites, Δ¹-cortienic acid etabonate (PJ-91) and subsequently Δ¹-cortienic acid (PJ-90). drugbank.comresearchgate.net
The distribution of the parent compound, Loteprednol Etabonate, has been a subject of study. After topical ocular administration, it has been shown to preferentially distribute into the cellular components of blood. nih.gov Systemically, after intravenous administration in rats, high levels of Loteprednol Etabonate were found in various tissues. nih.gov The metabolism of Loteprednol Etabonate occurs in ocular tissues and, to the extent it reaches systemic circulation, in the liver. nih.govdrugbank.com
Given that this compound is a metabolite, its cellular and subcellular distribution would be intrinsically linked to the sites of metabolism of its parent compound. It would be expected to be found within the cells where Loteprednol Etabonate is metabolized, primarily in ocular tissues. The specific intracellular localization would likely follow that of other corticosteroids, involving interaction with cytosolic glucocorticoid receptors and subsequent translocation of the activated complex to the nucleus. wikipedia.org
Research Findings on the Distribution of the Parent Compound, Loteprednol Etabonate
Detailed studies on the distribution of Loteprednol Etabonate provide a basis for understanding the potential presence of its metabolites.
| Tissue/Cellular Component | Research Finding | Species |
| Blood | Preferentially distributes into the cellular components of blood following topical ocular administration. nih.gov | Not specified |
| Ocular Tissues | Metabolism occurs locally in ocular tissues. nih.govdrugbank.com | Not specified |
| Systemic Tissues | Following intravenous administration, relatively high levels of the drug were found in tissues. nih.gov | Rats |
| Liver | Metabolism is likely to occur in the liver if the compound reaches systemic circulation. nih.govdrugbank.com | Not specified |
| Plasma | Loteprednol etabonate was slowly hydrolyzed in plasma. nih.gov | Not specified |
Pre Clinical Pharmacological Characterization of 1,2 Dihydro Loteprednol Etabonate
In Vitro Receptor Binding Assays and Transactivation Studies
There is no available data on the binding affinity of 1,2-Dihydro Loteprednol (B1675157) Etabonate for the glucocorticoid receptor or other receptors. Similarly, transactivation studies to determine its ability to activate or suppress gene expression through these receptors have not been reported.
Cellular Assay Systems for Assessing Anti-inflammatory and Immunomodulatory Effects
Information regarding the effects of 1,2-Dihydro Loteprednol Etabonate in cellular assay systems to assess its potential anti-inflammatory and immunomodulatory properties is not available.
Modulation of Specific Gene and Protein Expression in Cultured Cells
There are no published studies detailing how this compound may modulate the expression of specific genes or proteins in cultured cells.
Comparative Pharmacological Profile with Other Corticosteroids in Pre-clinical Models
A comparative pharmacological profile of this compound against other corticosteroids, such as its parent compound Loteprednol Etabonate, dexamethasone, or prednisolone (B192156), in pre-clinical models has not been documented.
Metabolic Fate and Biotransformation of 1,2 Dihydro Loteprednol Etabonate
Enzymatic Hydrolysis Pathways and Role of Esterases
The biotransformation of loteprednol (B1675157) etabonate is initiated by rapid enzymatic hydrolysis. researchgate.net The molecule possesses two ester bonds, at the 17α- and 17β-positions, that are susceptible to cleavage by esterases. researchgate.net The primary pathway involves the hydrolysis of the 17β-chloromethyl ester function by nonspecific esterases present in ocular tissues and the systemic circulation. researchgate.netresearchgate.netdrugbank.com This process is remarkably efficient, converting the active parent drug into its inactive carboxylic acid metabolites. researchgate.net
Studies have identified that paraoxonase 1 in human plasma is one of the key enzymes responsible for the rapid hydrolysis of the 17β-chloromethyl ester group. drugbank.com This enzymatic action occurs locally at the site of administration, such as in the eye tissues. drugbank.com The replacement of the C-20 ketone group, typical of traditional corticosteroids like prednisolone (B192156), with a cleavable chloromethyl ester group is a deliberate design feature that facilitates this rapid inactivation by ubiquitous esterases. researchgate.netresearchgate.net This rapid metabolism by tissue esterases ensures that any drug that is not bound to the glucocorticoid receptors is quickly converted to an inactive form. researchgate.net
Identification and Characterization of Inactive Metabolites (e.g., Δ1-Cortienic Acid and its Etabonate)
The metabolic cascade of loteprednol etabonate results in two primary, inactive metabolites. drugbank.comnih.gov The process is sequential:
Δ1-Cortienic Acid Etabonate (PJ-91): The initial hydrolysis of the 17β-chloromethyl ester of loteprednol etabonate yields Δ1-cortienic acid etabonate, also known as PJ-91. drugbank.comtga.gov.au This metabolite is considered inactive. drugbank.comnewdrugapprovals.org
Δ1-Cortienic Acid (PJ-90): Subsequently, the 17α-ethoxycarbonyl group of PJ-91 is hydrolyzed, forming the second inactive metabolite, Δ1-cortienic acid, or PJ-90. drugbank.comtga.gov.au
Both metabolites are derivatives of cortienic acid, which itself is an inactive metabolite of hydrocortisone. newdrugapprovals.org Their carboxylic acid nature makes them more hydrophilic than the parent compound, which facilitates their elimination from the body. researchgate.netdrugbank.com Following ocular administration, these metabolites have been detected in ocular tissues like the cornea and aqueous humour. tga.gov.au Pharmacokinetic studies in rats have shown that both PJ-91 and PJ-90 are eliminated significantly faster than the parent compound, loteprednol etabonate. nih.gov
| Compound Name | Structure / Role |
| Loteprednol Etabonate | Parent Drug |
| Δ1-Cortienic Acid Etabonate (PJ-91) | Primary Inactive Metabolite |
| Δ1-Cortienic Acid (PJ-90) | Secondary Inactive Metabolite |
| Prednisolone | Structural Precursor |
| Hydrocortisone | Corticosteroid related to inactive metabolite |
In Vitro Metabolic Stability in Tissue Microsomes and Other Biological Matrices
In vitro studies are crucial for understanding the metabolic susceptibility of a drug candidate before extensive preclinical and clinical testing. nih.govresearchgate.net Studies using various biological matrices have confirmed the designed metabolic lability of loteprednol etabonate.
Plasma: Loteprednol etabonate is rapidly hydrolyzed in rat plasma, with one study reporting a half-life of just 9 minutes. researchgate.net In human plasma, the hydrolysis is also efficient, primarily driven by esterases like paraoxonase 1. drugbank.com
Liver Microsomes: In contrast to its rapid degradation in plasma, loteprednol etabonate was found to be hydrolyzed slowly in liver microsomes. drugbank.com One study reported clearance rates of 0.21 +/- 0.04 ml/h/kg in the liver, compared to a much faster clearance of 2.41 +/- 0.13 ml/h/kg in plasma. drugbank.com This suggests that while the liver contributes to metabolism, esterases in the blood and other tissues play a more significant role in its rapid systemic clearance. researchgate.netdrugbank.com
Other Tissues: Metabolism occurs locally in ocular tissues following topical administration. drugbank.comtga.gov.au However, in vitro studies showed that hydrolysis of loteprednol etabonate was undetectable in rat liver and intestinal preparations, highlighting the primary role of plasma and tissue esterases in its metabolic pathway. researchgate.net
The following table summarizes the metabolic stability findings from in vitro studies.
| Biological Matrix | Species | Finding | Reference |
| Plasma | Rat | Rapid hydrolysis with a half-life of 9 minutes. | researchgate.net |
| Liver Microsomes | Dog | Slow hydrolysis with a clearance rate of 0.21 +/- 0.04 ml/h/kg. | drugbank.com |
| Plasma | Dog | Rapid hydrolysis with a clearance rate of 2.41 +/- 0.13 ml/h/kg. | drugbank.com |
| Liver and Intestine | Rat | Undetectable hydrolysis in in vitro preparations. | researchgate.net |
Comparative Metabolic Profiles Across Different Pre-clinical Species
Understanding the metabolic profile of a drug across different species is essential for extrapolating preclinical safety and efficacy data to humans. nih.gov The metabolism of loteprednol etabonate has been evaluated in several preclinical species, including rabbits, rats, and dogs.
Rabbits: Following topical ocular administration in rabbits, loteprednol etabonate is rapidly metabolized. The inactive metabolites, PJ-90 and PJ-91, were detected in the cornea, aqueous humor, and iris-ciliary body. researchgate.nettga.gov.au Notably, the levels of these metabolites were higher than the parent drug in the cornea and aqueous humor, which is consistent with significant local metabolism within ocular tissues. tga.gov.au
Rats: After intravenous or oral administration in rats, loteprednol etabonate is metabolized to PJ-90 and PJ-91. tga.gov.au Following systemic administration, the drug is primarily eliminated via the biliary and fecal route, with the majority of the dose excreted as the metabolite PJ-90. drugbank.com Pharmacokinetic studies in rats demonstrated that the elimination of the metabolites PJ-91 (t½β, 12.46 min) and PJ-90 (t½β, 14.62 min) was significantly faster than the parent compound (t½β, 43.41 min). nih.gov
Dogs: In dogs, following intravenous administration, loteprednol etabonate exhibited a terminal half-life of 2.8 hours. drugbank.comresearchgate.net
These cross-species studies confirm a consistent metabolic pathway, where loteprednol etabonate is rapidly converted to its inactive metabolites, PJ-91 and PJ-90. This predictable metabolism across different preclinical models supports its development as a soft drug with a favorable safety profile.
Impact of Metabolic Lability on Localized Activity and Systemic Exposure in Pre-clinical Models
The core principle of loteprednol etabonate's design is that its metabolic lability maximizes local therapeutic action while minimizing systemic exposure and associated risks. researchgate.net Preclinical studies have consistently validated this concept.
Due to its high lipophilicity, loteprednol etabonate effectively penetrates cells and tissues at the site of administration, such as the cornea. researchgate.net Once it has exerted its anti-inflammatory effects by binding to glucocorticoid receptors, any unbound drug is rapidly hydrolyzed by local tissue esterases into its inactive, water-soluble metabolites, PJ-91 and PJ-90. researchgate.net This rapid local inactivation prevents significant amounts of the active drug from entering the systemic circulation. newdrugapprovals.org
Bioavailability studies in human volunteers confirmed this, showing that plasma levels of both loteprednol etabonate and its primary metabolite, PJ-91, were below the limit of quantitation (1 ng/mL) even after frequent ocular administration over several weeks. nih.gov This extremely low systemic exposure is a direct consequence of its rapid metabolism and is responsible for the reduced risk of systemic side effects, such as adrenal suppression, which can be a concern with other corticosteroids. newdrugapprovals.org The rapid clearance of the inactive metabolites further contributes to the safety profile of the drug. nih.gov
Structure Activity Relationship Sar Studies of 1,2 Dihydro Loteprednol Etabonate Analogs
Influence of Steroid Nucleus Modifications on Glucocorticoid Receptor Binding
The glucocorticoid activity of 1,2-Dihydro Loteprednol (B1675157) Etabonate analogs is contingent upon their interaction with the glucocorticoid receptor (GR). The steroid nucleus forms the fundamental scaffold for this binding, and modifications to this core structure can significantly influence binding affinity and subsequent biological activity.
The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the cytosolic GR. researchgate.net Upon binding, the activated corticosteroid-GR complex translocates to the nucleus, where it modulates the expression of pro-inflammatory and anti-inflammatory proteins. researchgate.net Loteprednol etabonate has demonstrated a high binding affinity for the GR, which is reported to be 4.3 times greater than that of dexamethasone. nih.govmdpi.com This high affinity is a critical factor in its potency.
While specific SAR studies on a wide range of nucleus modifications for 1,2-Dihydro Loteprednol Etabonate are not extensively published, general principles for glucocorticoids apply. Key structural features of the steroid nucleus essential for GR binding include the C3-keto group and the Δ4,5 double bond in the A-ring. Modifications at various positions on the steroid nucleus are known to modulate activity. For instance, in a broader study of glucocorticoids, the substitution of a methyl group at the C16 position of the steroid nucleus was found to enhance activity against a viral main protease, with the α-orientation being more favorable than the β-orientation. nih.gov This enhancement is attributed to favorable steric interactions within the receptor binding pocket.
Table 1: Relative Glucocorticoid Receptor Binding Affinity of Selected Corticosteroids
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Reference |
|---|---|---|
| Loteprednol Etabonate | 430 | nih.govmdpi.com |
| Dexamethasone | 100 | nih.gov |
| PJ-90 (Inactive Metabolite) | No Affinity | nih.gov |
| PJ-91 (Inactive Metabolite) | No Affinity | nih.gov |
Stereochemical Requirements for Optimal Biological Activity and Metabolic Profile
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a drug's pharmacological properties, influencing everything from receptor binding to metabolic stability. mdpi.comnih.gov For this compound and its analogs, the specific stereoconfiguration of the steroid nucleus and its substituents is essential for achieving high glucocorticoid receptor affinity and the desired "soft drug" characteristics.
The inherent chirality of the steroid backbone creates a specific 3D shape that is recognized by the glucocorticoid receptor's ligand-binding domain. Even minor changes in the stereochemistry at any of the chiral centers can lead to a dramatic loss of activity, as the molecule would no longer fit correctly into the receptor pocket. nih.gov
The stereochemistry at C17, which bears the crucial etabonate and chloromethyl ester groups, is particularly important. The specific spatial orientation of these groups is vital for both potent GR binding and for allowing access to metabolic enzymes (esterases) that are responsible for the drug's inactivation. An enantiomer with a different configuration at C17 would likely exhibit a different rate of metabolism and a different binding affinity. While direct comparative studies of different stereoisomers of this compound are not prevalent in the literature, the successful clinical profile of the existing molecule underscores the optimality of its current stereochemical arrangement. nih.gov The principles of stereochemistry dictate that enantiomers of a chiral drug can have markedly different pharmacokinetic and pharmacodynamic profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound derivatives are not widely published, the principles of QSAR can be applied to understand the key molecular features driving their activity and to guide the design of new analogs.
For glucocorticoids, QSAR studies have identified several molecular descriptors that are important for receptor binding. These descriptors quantify various physicochemical properties of the molecules. A QSAR model for these derivatives would likely involve descriptors such as:
Van der Waals Surface Area: This descriptor relates to the size and shape of the molecule. For strong GR binders, a specific range of van der Waals surface area is often a key feature, ensuring an optimal fit within the receptor. uni-ruse.bg
Partial Negative Surface Area: This descriptor accounts for the distribution of negative charges on the molecular surface. It is particularly important for moderate binders and suggests that electrostatic interactions play a significant role in the ligand-receptor binding. uni-ruse.bg
Lipophilicity (LogP): This measures the hydrophobicity of the molecule, which is crucial for membrane permeation and reaching the cytosolic receptor.
Hydrogen Bond Donors/Acceptors: The presence and location of hydrogen bond donors and acceptors on the steroid nucleus are critical for specific interactions with amino acid residues in the GR binding pocket.
A hypothetical QSAR model for this compound derivatives would aim to create a mathematical equation linking these descriptors to the glucocorticoid receptor binding affinity. For example:
Binding Affinity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where 'c' represents coefficients determined from a training set of molecules with known activities. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process. The model would need to be rigorously validated using statistical methods to ensure its predictive power.
Advanced Analytical Methodologies for 1,2 Dihydro Loteprednol Etabonate Research
Chromatographic Techniques for Purity, Identification, and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the analysis of 1,2-Dihydro Loteprednol (B1675157) Etabonate. These techniques offer high resolution and sensitivity, enabling the separation, identification, and quantification of the main compound and its impurities.
High-Performance Liquid Chromatography (HPLC):
A typical RP-HPLC method involves a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). humanjournals.comkoreascience.kr Gradient elution is often employed to achieve optimal separation of all compounds. humanjournals.com Detection is commonly performed using a UV detector at a wavelength around 243-245 nm. humanjournals.comkoreascience.kr
Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the reliability of the analytical data. humanjournals.comijper.org This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For instance, one validated method demonstrated linearity for Loteprednol Etabonate over a concentration range of 50 to 400 µg/mL with a correlation coefficient greater than 0.999. humanjournals.com In another study, the LOD and LOQ for impurities were found to be 0.015 µg/mL and 0.05 µg/mL, respectively. koreascience.kr
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Reference |
|---|---|---|---|---|---|
| Inertsil C8, 150 x 4.6 mm, 5µ | A: 0.1% v/v formic acid in water B: 0.1% v/v formic acid in methanol (B129727) (gradient) | 1.0 | 245 | Successfully separated Loteprednol Etabonate from its seven impurities, including 1,2-Dihydro Loteprednol Etabonate. | humanjournals.com |
| Phenomenex Luna C18, 250 mm × 4.6mm; 5 µm | 0.1 % phosphoric acid, methanol, and acetonitrile (45:25:30 v/v) | 0.8 | 243 | Effectively resolved Loteprednol and its process-related impurities. | koreascience.kr |
| Agilent Technologies Zorbax Eclipse XDB-Phenyl 5 µm 4.6 × 250 mm | Water–acetonitrile–acetic acid (34.5:65.0:0.5, v/v/v) | 1.0 | 244 | Validated for the quantitative determination of Loteprednol Etabonate in the presence of degradation products. | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for the identification and structural characterization of metabolites and degradation products of Loteprednol Etabonate, including its 1,2-dihydro form. koreascience.krnih.gov
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and subjected to two stages of mass analysis. nih.gov The first stage selects the precursor ion (the molecular ion of the compound of interest), which is then fragmented. The second stage analyzes the resulting product ions, providing a unique fragmentation pattern that serves as a "fingerprint" for structural elucidation. nih.gov This method has been successfully used to characterize stress degradation products of Loteprednol Etabonate. koreascience.kr
Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites
Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are employed to unequivocally assign all proton and carbon resonances, confirming the structure of Loteprednol Etabonate and its derivatives. researchgate.netnih.govnih.gov These techniques have been instrumental in characterizing various process-related impurities and degradation products formed during synthesis and storage. researchgate.netnih.gov For instance, NMR studies have confirmed that the stereochemical structure of Loteprednol Etabonate is analogous to that of prednisolone (B192156). researchgate.net
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, which aids in confirming its molecular formula. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are crucial for elucidating the structure of unknown metabolites and degradation products. koreascience.krnih.gov The structural elucidation of photodegradation products of Loteprednol Etabonate has been successfully achieved using a combination of HPLC and spectroscopic data, including mass spectrometry. nih.gov
Bioanalytical Method Development for In Vitro and Animal Tissue Samples
The development of sensitive and reliable bioanalytical methods is essential for studying the pharmacokinetic and metabolic profiles of this compound in biological matrices such as plasma, aqueous humor, and various ocular tissues. nih.govnih.govnih.gov
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to quantify low levels of drugs and their metabolites in complex biological fluids and tissues. nih.gov Sample preparation is a critical step and often involves techniques like protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. nih.gov
For example, a study on the ocular pharmacokinetics of a Loteprednol Etabonate formulation utilized LC-MS/MS to assay drug concentrations in rabbit aqueous humor and various ocular tissues. nih.gov The method was sensitive enough to track the rapid absorption and distribution of the drug over a 12-hour period. nih.gov Another study developed a simple HPLC method for the simultaneous determination of Loteprednol Etabonate and its acidic metabolites in rat plasma. nih.gov
| Technique | Matrix | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Rabbit Aqueous Humor, Ocular Tissues, Plasma | Quantified Loteprednol Etabonate concentrations, demonstrating rapid absorption and distribution. | nih.gov |
| HPLC | Rat Plasma | Simultaneously determined Loteprednol Etabonate and its acidic metabolites. LE was found to be rapidly hydrolyzed in rat plasma. | nih.gov |
| Reversed-phase HPLC | Rat and Dog Plasma and Tissues | Characterized the pharmacokinetic profile and tissue distribution. Highest levels were found in the liver and kidney. | nih.gov |
Methods for Impurity Profiling and Characterization of this compound
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. This compound is a known impurity of Loteprednol Etabonate. humanjournals.compharmaffiliates.comveeprho.com Analytical methods must be capable of detecting, identifying, and quantifying this and other related substances.
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. nih.govconicet.gov.ar HPLC and LC-MS/MS are the primary techniques used for this purpose. koreascience.krnih.gov
Several studies have focused on developing stability-indicating HPLC methods that can separate Loteprednol Etabonate from its process impurities and degradation products. humanjournals.comnih.govnih.gov For example, a validated HPLC method was able to resolve Loteprednol Etabonate from four of its related substances, including major process impurities and degradation products. nih.gov The photodegradation of Loteprednol Etabonate has also been investigated, leading to the isolation and structural elucidation of several rearrangement products using preparative HPLC and spectroscopic methods. nih.govresearchgate.net
The characterization of these impurities often involves a combination of chromatographic and spectroscopic techniques. LC-MS/MS is used for initial identification based on mass-to-charge ratio and fragmentation patterns, while NMR spectroscopy provides definitive structural confirmation. koreascience.krnih.govresearchgate.net
Pre Clinical Disease Models and Pharmacological Insights of 1,2 Dihydro Loteprednol Etabonate
Efficacy in In Vitro and Animal Models of Inflammation
Loteprednol (B1675157) etabonate (LE) has demonstrated significant anti-inflammatory efficacy across a range of pre-clinical models, both in laboratory cell cultures (in vitro) and in animal studies.
In in vitro studies using human ocular and inflammatory cells, LE effectively suppresses inflammatory responses. When human corneal epithelial cells, conjunctival fibroblasts, and monocytes are stimulated with inflammatory agents like interleukin-1β (IL-1β) or lipopolysaccharide (LPS), LE significantly reduces the release of multiple pro-inflammatory cytokines in a dose-dependent manner.
Animal models of ocular inflammation have further established the anti-inflammatory activity of LE. In a rat model of dry eye syndrome induced by benzalkonium chloride, topical treatment with LE almost completely resolved the induced inflammation. Studies in rabbits with experimental uveitis have also shown that LE is effective at reducing intra-ocular inflammation. In an endotoxin-induced uveitis model, LE was effective in diminishing inflammatory measures. Similarly, in a chronic uveitis model induced by Freund's adjuvant, LE demonstrated notable anti-inflammatory activity.
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Human Corneal Epithelial Cells, Conjunctival Fibroblasts, Monocytes | Significantly reduced the release of multiple pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF, MCP-1) upon stimulation. | |
| Animal Model | Rat Model of Benzalkonium Chloride-Induced Dry Eye Syndrome | Almost completely resolved induced inflammation in the conjunctiva. | |
| Animal Model | Rabbit Model of Endotoxin-Induced Uveitis | Effective at reducing measures of intra-ocular inflammation. | |
| Animal Model | Rabbit Model of Freund's Adjuvant-Induced Chronic Uveitis | Demonstrated anti-inflammatory activity comparable to dexamethasone. |
Investigation of Cellular Responses in Specific Tissue Models
The anti-inflammatory effects of Loteprednol etabonate are rooted in its ability to modulate cellular responses in specific tissues. Studies utilizing human ocular cell types have provided detailed insights into its mechanism of action at the cellular level.
In cultured human corneal epithelial cells (HCEpiC) and conjunctival fibroblasts (HConF) challenged with the pro-inflammatory cytokine IL-1β, and in human monocytes (THP-1) challenged with LPS, LE demonstrated potent and efficacious anti-inflammatory activity. It significantly reduced the release of a broad spectrum of cytokines and chemokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1).
A key mechanism underlying its effect is the inhibition of the arachidonic acid pathway. In human conjunctival fibroblasts, LE significantly inhibited the release of prostaglandin E2 (PGE2). This effect was achieved through the downregulation of cyclooxygenase-2 (COX-2) expression, a critical enzyme in prostaglandin synthesis. The potency of LE is noteworthy, with calculated IC50 values (the concentration required to inhibit 50% of the response) for
Interactions of 1,2 Dihydro Loteprednol Etabonate with Other Biological Systems or Compounds
In Vitro Studies on Drug-Drug Interaction Potential (e.g., Enzyme Inhibition/Induction)
In vitro studies are crucial for predicting the potential for drug-drug interactions (DDIs). These studies typically investigate the ability of a drug to inhibit or induce the activity of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. nih.gov The inhibition of these enzymes can lead to increased concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy. nih.govbiomolther.org
For 1,2-Dihydro Loteprednol (B1675157) etabonate, which is structurally similar to loteprednol etabonate, the focus of DDI studies would be on its potential to interact with major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. solvobiotech.comfda.gov Standard methodologies involve incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform to determine the extent of inhibition. solvobiotech.com
Time-dependent inhibition (TDI) is a more complex interaction where the inhibitory effect increases with pre-incubation time, often due to the formation of a reactive metabolite that binds to the enzyme. solvobiotech.comyoutube.com Regulatory agencies recommend evaluating the potential for both direct and time-dependent inhibition. xenotech.com
Table 1: Key Cytochrome P450 Enzymes and Their Relevance in Drug-Drug Interaction Studies
| Enzyme | Common Probe Substrate | Known Inhibitor(s) | Known Inducer(s) |
| CYP1A2 | Phenacetin, Theophylline | Fluvoxamine, Ciprofloxacin | Omeprazole, Smoking |
| CYP2B6 | Bupropion, Efavirenz | Ticlopidine, Clopidogrel | Phenobarbital, Rifampin |
| CYP2C8 | Paclitaxel, Rosiglitazone | Gemfibrozil, Montelukast | Rifampin, Phenobarbital |
| CYP2C9 | Warfarin, Tolbutamide | Fluconazole, Amiodarone | Rifampin, Secobarbital |
| CYP2C19 | Omeprazole, S-mephenytoin | Fluvoxamine, Fluoxetine | Rifampin, Carbamazepine |
| CYP2D6 | Dextromethorphan, Metoprolol | Quinidine, Bupropion | Not readily inducible |
| CYP3A4/5 | Midazolam, Testosterone | Ketoconazole, Ritonavir | Rifampin, Carbamazepine |
This table provides examples of probe substrates, inhibitors, and inducers and is not exhaustive.
Interactions with Other Steroid Receptors or Signaling Pathways (Molecular Level)
1,2-Dihydro Loteprednol etabonate, as a corticosteroid, is designed to primarily interact with the glucocorticoid receptor (GR). drugbank.comwikipedia.org The binding affinity of its parent compound, loteprednol etabonate, to the GR is reported to be 4.3 times that of dexamethasone, indicating a strong potential for anti-inflammatory activity. nih.gov Upon binding, the activated GR complex translocates to the nucleus to modulate the expression of genes involved in inflammation. wikipedia.org
An important aspect of corticosteroid safety and selectivity is its interaction with other steroid receptors, such as the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone (B1679170) receptor (PR). nih.gov Cross-reactivity with these receptors can lead to undesirable side effects. nih.gov For instance, interaction with the MR can lead to fluid and electrolyte imbalances. nih.gov While specific binding data for this compound across a panel of steroid receptors is not detailed in the provided search results, the design of modern corticosteroids often aims to maximize GR affinity and minimize off-target receptor interactions.
The signaling pathways modulated by GR activation are complex. They involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. wikipedia.org This leads to the reduced production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.comtga.gov.au Beyond the GR, some glucocorticoids have been shown to interact with other signaling molecules, although such interactions for this compound are not documented in the available literature.
Table 2: Relative Binding Affinity of Selected Corticosteroids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Loteprednol Etabonate | 430 drugbank.comnih.govophthalmologytimes.comresearchgate.net |
| Dexamethasone | 100 researchgate.net |
| Betamethasone 17-valerate | Not specified |
| PJ90 (metabolite) | No affinity nih.gov |
| PJ91 (metabolite) | No affinity nih.gov |
Effects on Cellular Transport Mechanisms
The movement of drugs across biological membranes is often mediated by cellular transport proteins. youtube.com For a lipophilic molecule like this compound, passive diffusion across cell membranes is a primary mechanism of entry into cells. drugbank.comresearchgate.net Its parent compound, loteprednol etabonate, is noted for its high lipophilicity, which enhances its penetration into cells. tga.gov.aunih.gov
However, active transport mechanisms, particularly efflux pumps like P-glycoprotein (P-gp), can significantly impact the intracellular concentration and efficacy of drugs. nih.gov P-gp is an ATP-dependent efflux pump that actively removes a wide range of xenobiotics from cells, functioning as a biological barrier. nih.gov Many drugs can act as substrates, inhibitors, or inducers of P-gp, leading to drug-drug interactions. nih.govnih.gov
While specific studies on the interaction of this compound with P-gp or other efflux pumps are not available in the search results, it is a relevant area of investigation for any new chemical entity. The potential for a compound to be a substrate for efflux pumps could limit its intracellular accumulation and therapeutic effect. mdpi.comnih.gov Conversely, if it inhibits these transporters, it could increase the intracellular levels of other co-administered drugs that are P-gp substrates. Given that many prototypic inhibitors and inducers affect both CYP3A4 and P-gp, understanding these interactions is critical. nih.gov
Exploration of Synergistic or Antagonistic Effects with Other Research Compounds in Pre-clinical Models
In pre-clinical research, new compounds are often evaluated in combination with other drugs to explore potential synergistic or antagonistic effects. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism is the opposite.
For a corticosteroid like this compound, combination studies could be relevant in several therapeutic contexts. For example, in ophthalmology, loteprednol etabonate is sometimes used in combination with other agents. A study on the use of loteprednol etabonate with topical cyclosporine for dry eye disease suggested a synergistic effect, where the corticosteroid helps to manage the initial stinging and delayed onset of action of cyclosporine. ophthalmologytimes.com
In the context of post-operative inflammation, loteprednol etabonate has been studied in combination with non-steroidal anti-inflammatory drugs (NSAIDs) or antibiotics like tobramycin. nih.govnih.gov These combinations aim to provide broader coverage against inflammation and infection.
While specific pre-clinical studies exploring synergistic or antagonistic effects of this compound with other research compounds are not detailed in the provided search results, this remains a potential area for future investigation to enhance its therapeutic application or to identify potential negative interactions.
Future Directions and Emerging Research Avenues for 1,2 Dihydro Loteprednol Etabonate
Development of Novel Analogs with Enhanced Tissue Selectivity or Targeted Delivery
The core strength of loteprednol (B1675157) etabonate lies in its "soft drug" design, engineered for localized action and rapid metabolic deactivation to minimize systemic side effects. patsnap.comnih.gov Future research is poised to build upon this foundation by developing novel analogs of 1,2-dihydro loteprednol etabonate with even greater tissue selectivity. The goal is to design molecules that are preferentially activated in specific target tissues while remaining inert elsewhere, thereby maximizing therapeutic benefit and further reducing the potential for adverse effects.
One promising approach involves modifying the chemical structure to alter the compound's affinity for metabolic enzymes present in different tissues. By fine-tuning the molecular architecture, researchers aim to create analogs that are rapidly metabolized in non-target tissues, such as the liver, while exhibiting prolonged activity at the site of inflammation. This could involve the synthesis of new ester derivatives or the introduction of different functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Exploration of New Delivery Systems and Formulations for Research Applications
The effectiveness of any topical therapy is intrinsically linked to its delivery system. For this compound, research into novel formulations is a key area of future development. The aim is to enhance the bioavailability of the drug at the target site, prolong its residence time, and improve patient compliance.
Recent advancements have focused on nanoparticle-based delivery systems. For instance, a novel loteprednol etabonate nanosuspension formulation utilizing mucus-penetrating particle (MPP) technology has shown promise in enhancing drug penetration into ocular tissues. nih.govnih.gov This technology allows for a lower concentration of the active ingredient to achieve a therapeutic effect comparable to higher-concentration formulations, potentially reducing the risk of side effects. nih.gov
Other innovative approaches being explored include the development of in-situ gelling systems. neliti.comresearchgate.netresearchgate.net These formulations are administered as a liquid but transform into a gel upon contact with the physiological environment of the eye, thereby increasing the contact time of the drug with the ocular surface. neliti.com Research in this area is focused on optimizing the gelling characteristics, such as temperature and pH sensitivity, to ensure a sustained and controlled release of this compound. neliti.comresearchgate.net Furthermore, the development of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) is being investigated to improve the transdermal delivery of loteprednol etabonate for inflammatory skin conditions. nih.gov
Table 1: Investigational Formulations of Loteprednol Etabonate
| Formulation Type | Technology | Potential Advantages | Key Research Findings |
| Nanosuspension | Mucus-Penetrating Particle (MPP) Technology | Enhanced tissue penetration, potential for lower effective concentration. nih.govnih.gov | Achieved approximately threefold higher peak concentrations in ocular tissues compared to a commercial suspension. nih.gov |
| In-situ Gel | pH-triggered or Temperature-sensitive polymers | Increased residence time, sustained drug release. neliti.comresearchgate.netresearchgate.net | Formulations have demonstrated sustained release for up to 8 hours in vitro. neliti.com |
| Lipid Nanoparticles | Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) | Improved transdermal delivery for inflammatory skin conditions. nih.gov | Produced stable nanoparticles with a mean particle size of 139.1 nm. nih.gov |
| Nanodispersion | Non-solvent method | Increased drug solubility and reduced frequency of administration. sciencescholar.us | Optimized batch showed a mean particle size of 50±10nm. sciencescholar.us |
Advanced Mechanistic Investigations of Glucocorticoid Receptor Modulation beyond Classic Pathways
The anti-inflammatory effects of corticosteroids like this compound are primarily mediated through their interaction with the glucocorticoid receptor (GR). patsnap.comdrugbank.com Upon binding, the GR complex translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory mediators. patsnap.com However, the full spectrum of GR modulation is not yet completely understood. drugbank.com
Future research will delve deeper into the non-genomic or "rapid" effects of glucocorticoids. nih.gov These effects occur too quickly to be explained by changes in gene transcription and are thought to involve direct interactions with cellular membranes or cytosolic signaling proteins. nih.gov Understanding these non-genomic pathways could reveal novel mechanisms of action for this compound and potentially lead to the development of selective glucocorticoid receptor modulators (SEGRMs). nih.gov SEGRMs are designed to preferentially activate specific downstream signaling pathways, thereby separating the desired anti-inflammatory effects from the unwanted side effects associated with broad GR activation. nih.gov
Investigations into how this compound influences the intricate network of co-activators and co-repressors that fine-tune GR activity will also be crucial. These studies could uncover how the compound's unique structure leads to a distinct pattern of gene regulation compared to other corticosteroids.
Application in Emerging Pre-clinical Disease Models for Mechanistic Insights
The development and use of sophisticated preclinical disease models are essential for gaining deeper mechanistic insights into the therapeutic potential of compounds like this compound. nih.govmdpi.comnih.gov While traditional models have been valuable, the future lies in the application of models that more accurately recapitulate the complexity of human diseases.
For ocular inflammation, this includes the use of human-relevant in vitro models, such as 3D organoids derived from human stem cells, which can mimic the structure and function of the cornea or retina. These models can be used to study the effects of this compound on specific cell types and inflammatory pathways in a more controlled and human-relevant context.
In vivo, the development of new animal models that better reflect the chronic and multifactorial nature of diseases like dry eye or uveitis will be critical. nih.gov These models can help to elucidate the long-term effects of this compound on tissue remodeling and immune responses. For instance, a study using a rabbit model of chronic vascular leak has provided insights into the potential of related compounds for treating retinal diseases. nih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Mapping
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the global effects of a drug on a biological system. nih.govnih.gov By integrating these high-throughput data sets, researchers can create comprehensive maps of the cellular pathways modulated by this compound.
This systems biology approach can identify novel drug targets and biomarkers of drug response. For example, transcriptomic analysis of cells treated with this compound could reveal previously unknown genes that are regulated by the compound. Proteomic analysis could then be used to confirm that these changes in gene expression translate into changes in protein levels.
By combining these different omics datasets, researchers can build a more complete picture of how this compound exerts its therapeutic effects. This knowledge can then be used to optimize existing therapies, develop new ones, and personalize treatment strategies for individual patients.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of 1,2-Dihydro Loteprednol Etabonate in mediating anti-inflammatory effects?
- Answer: this compound acts as a corticosteroid by binding to intracellular glucocorticoid receptors (GR/NR3C1), forming a complex that translocates to the nucleus. This complex modulates gene expression by interacting with glucocorticoid response elements (GREs) in DNA, suppressing pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and inhibiting phospholipase A2 activity. Methodologically, receptor binding assays (e.g., competitive radioligand binding) and transcriptional reporter assays (e.g., GRE-luciferase systems) are used to quantify affinity and efficacy .
Q. What experimental assays are standard for evaluating the anti-inflammatory efficacy of Loteprednol Etabonate analogs?
- Answer: Common assays include:
- In vitro: Inhibition of LPS-induced NF-κB activation in macrophages (measured via ELISA or qPCR for cytokine levels).
- Ex vivo: Histamine release assays in mast cells.
- In vivo: Murine models of ocular inflammation (e.g., endotoxin-induced uveitis) with endpoints like leukocyte infiltration (flow cytometry) and cytokine profiling .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in Loteprednol Etabonate analogs, and what key findings have emerged?
- Answer: Multidimensional NMR (e.g., H-C HSQC, NOESY) assigns proton and carbon resonances, revealing conformational flexibility in the C(17)-ester group and the 1,2-dihydro moiety. For example, esterification at C(17) reduces metabolic instability compared to prednisolone derivatives. Researchers should compare chemical shifts and coupling constants to infer steric effects and hydrogen-bonding patterns critical for receptor binding .
Q. What experimental design considerations are critical when optimizing Loteprednol Etabonate analogs for enhanced ocular bioavailability?
- Answer: Key factors include:
- Formulation: Compare ophthalmic suspensions (0.2% vs. 0.5%) using pharmacokinetic (PK) metrics like corneal permeability (Franz diffusion cells) and aqueous humor (HPLC-MS).
- Prodrug strategies: Introduce lipophilic esters (e.g., etabonate) to improve corneal absorption. Validate via stability assays in simulated tear fluid .
Q. How should researchers address contradictory data in efficacy studies of Loteprednol Etabonate across different inflammation models?
- Answer: Contradictions may arise from model-specific pathophysiology (e.g., acute vs. chronic inflammation) or species differences in GR isoexpression. Mitigate by:
- Meta-analysis: Pool data from standardized models (e.g., IL-1β-driven vs. TNF-α-driven assays).
- Dose-response profiling: Use Hill slopes to compare potency thresholds.
- Mechanistic follow-up: RNA-seq to identify context-dependent transcriptional targets .
Q. What structural modifications of Loteprednol Etabonate are most impactful on glucocorticoid receptor selectivity and off-target effects?
- Answer: Modifications at C(20) (e.g., fluorination) enhance GR binding (ΔΔG ~2.1 kcal/mol via docking studies), while C(21) hydroxylation minimizes mineralocorticoid receptor cross-reactivity. Validate via:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (, ) for GR vs. MR.
- Transcriptomic profiling: Assess off-target gene activation (e.g., ENaC for MR activity) .
Q. What methodologies are recommended for analyzing Loteprednol Etabonate’s metabolic stability in preclinical models?
- Answer: Use:
- Hepatic microsome assays: Incubate with human/rat liver microsomes, quantify parent compound depletion via LC-MS (calculate ).
- CYP450 inhibition screening: Identify metabolic pathways (e.g., CYP3A4-mediated oxidation) using fluorogenic substrates.
- Bile duct-cannulated models: Track biliary excretion of phase II metabolites (glucuronides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
